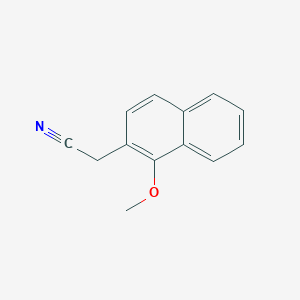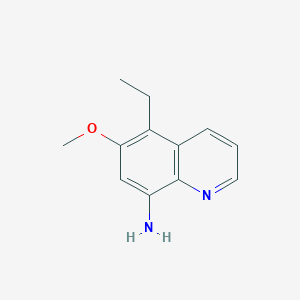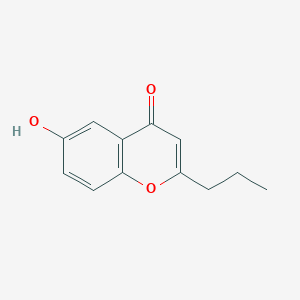
6-Hydroxy-2-propyl-4h-chromen-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Hydroxy-2-propyl-4H-chromen-4-one: is a heterocyclic compound belonging to the chromene family. Chromenes are bicyclic oxygen-containing heterocycles with a benzene ring fused to a pyran ring. This compound is characterized by the presence of a hydroxy group at the 6th position and a propyl group at the 2nd position on the chromen-4-one scaffold. Chromenes, including this compound, are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Hydroxy-2-propyl-4H-chromen-4-one typically involves multi-step reactions starting from readily available precursors. One common method involves the reaction of resorcinol with 3-chloropropanoic acid to form 7-hydroxychroman-4-one. This intermediate is then subjected to further reactions, such as cyclization and functional group modifications, to yield the desired compound .
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. The use of catalysts, such as lipase in ionic liquids, and green chemistry approaches, such as solvent-free conditions, can enhance the efficiency and sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions: 6-Hydroxy-2-propyl-4H-chromen-4-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The chromen-4-one ring can be reduced to form chroman derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often use reagents like halogens, nitrating agents, and sulfonating agents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group can yield 6-oxo-2-propyl-4H-chromen-4-one, while reduction can produce 6-hydroxy-2-propylchroman .
Scientific Research Applications
Chemistry: 6-Hydroxy-2-propyl-4H-chromen-4-one is used as a building block in the synthesis of various chromene derivatives with potential biological activities .
Biology: In biological research, this compound is studied for its potential as an antioxidant, antimicrobial, and anticancer agent. Its ability to interact with biological targets makes it a valuable compound for drug discovery .
Medicine: The compound has shown promise in preclinical studies for its potential therapeutic effects, including anti-inflammatory and neuroprotective properties .
Industry: In the industrial sector, this compound is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals .
Mechanism of Action
The mechanism of action of 6-Hydroxy-2-propyl-4H-chromen-4-one involves its interaction with various molecular targets and pathways. For example, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress. The compound may also modulate signaling pathways involved in inflammation and cell proliferation, contributing to its potential therapeutic effects .
Comparison with Similar Compounds
4H-Chromen-4-one: Lacks the hydroxy and propyl groups, resulting in different biological activities.
2H-Chromen-2-one: Has a different arrangement of the carbonyl group, leading to distinct chemical properties and reactivity.
7-Hydroxychroman-4-one: Similar structure but with the hydroxy group at the 7th position, affecting its biological activity.
Uniqueness: 6-Hydroxy-2-propyl-4H-chromen-4-one is unique due to the specific positioning of the hydroxy and propyl groups, which confer distinct chemical reactivity and biological activities compared to other chromene derivatives .
Properties
CAS No. |
61546-60-9 |
|---|---|
Molecular Formula |
C12H12O3 |
Molecular Weight |
204.22 g/mol |
IUPAC Name |
6-hydroxy-2-propylchromen-4-one |
InChI |
InChI=1S/C12H12O3/c1-2-3-9-7-11(14)10-6-8(13)4-5-12(10)15-9/h4-7,13H,2-3H2,1H3 |
InChI Key |
FFTPFWQJOJCEGD-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=CC(=O)C2=C(O1)C=CC(=C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


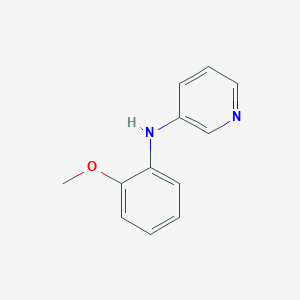

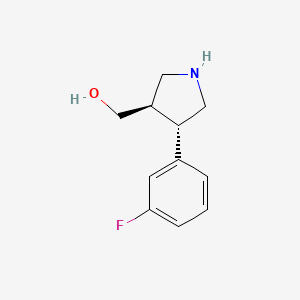


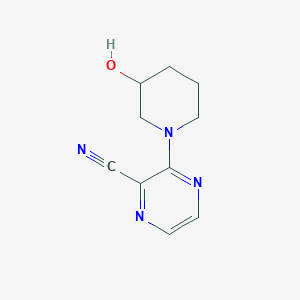
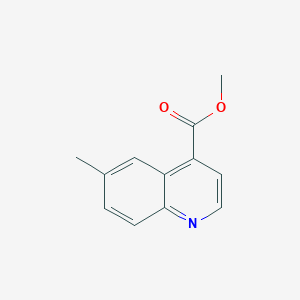
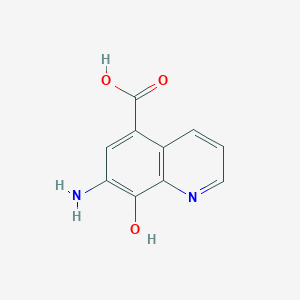
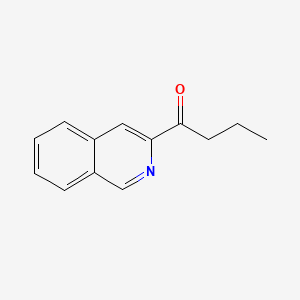
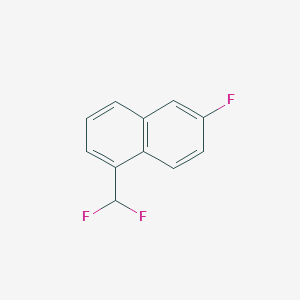
![N5,N5-Dimethylthiazolo[5,4-d]pyrimidine-2,5-diamine](/img/structure/B11900826.png)

